![molecular formula C15H17N3OS B2425442 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 537668-26-1](/img/structure/B2425442.png)

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one is a chemical compound with diverse applications in scientific research1. It exhibits intriguing properties that can be utilized in various fields such as medicinal chemistry, organic synthesis, and material science1.

Synthesis Analysis

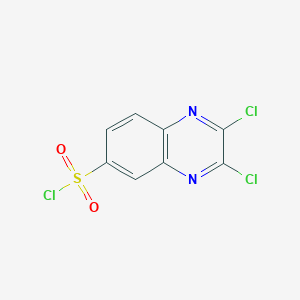

Unfortunately, the specific synthesis process for 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one is not readily available from the search results. However, it is offered by several suppliers, indicating that it can be synthesized in a laboratory setting2.Molecular Structure Analysis

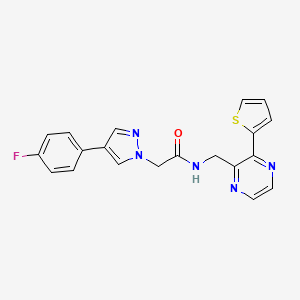

The molecular structure of 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one is not explicitly mentioned in the search results. However, given its name, it likely contains a pyrimido[5,4-b]indol-4-one core structure, with a butylsulfanyl group and a methyl group attached at the 2 and 3 positions, respectively.Chemical Reactions Analysis

The specific chemical reactions involving 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one are not detailed in the search results. However, given its structure, it may participate in reactions typical of pyrimidoindolones, sulfides, and methyl groups.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one are not provided in the search results. These properties would typically include characteristics like melting point, boiling point, solubility, and stability.科学研究应用

Therapeutic Agent Development

One area of application involves the synthesis and evaluation of these compounds as potential therapeutic agents. For example, derivatives of 5H-pyrimido[5,4-b]indole have been explored for their antidiabetic activity. A study synthesized tryptoline-3-carboxylic acid derivatives, which were evaluated for antidiabetic activity in streptozotocin-induced diabetic rats, showing potent antidiabetic effects (Choudhary et al., 2011).

Organic Synthesis and Chemical Properties

In organic synthesis, these compounds are involved in various chemical reactions and processes. The synthesis of pyrido[1,2-a]indol-2-one derivatives through reactions of 2,3,3-trimethyl-3H-indole salts with acrylamide, leading to products that can be further modified, is an example of their application in creating complex molecular structures (Shachkus & Degutite, 1986).

Anticancer Research

Another significant application is in the field of anticancer research. The evaluation of 4-vinyl-1-arylsulfonylimidazolidinones, which can be structurally related to 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one, for their anticancer activity against various human carcinoma cell lines provides insights into the development of novel anticancer agents (Kwak et al., 2006).

Molecular Docking and Drug Design

Spectroscopic investigations and molecular docking studies of related compounds help in understanding their interaction with biological targets, aiding in drug design processes. For instance, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile was subjected to FT-IR, FT-Raman spectroscopy, and molecular docking studies to evaluate its potential as a chemotherapeutic agent (Alzoman et al., 2015).

安全和危害

The safety and hazards associated with 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one are not detailed in the search results. It’s always important to handle chemical compounds with care and follow appropriate safety protocols.

未来方向

The future directions for research on 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one are not explicitly mentioned in the search results. However, given its potential applications in medicinal chemistry, organic synthesis, and material science, there are likely many avenues for further exploration1.

属性

IUPAC Name |

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c1-3-4-9-20-15-17-12-10-7-5-6-8-11(10)16-13(12)14(19)18(15)2/h5-8,16H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLYIDUNLDYLDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=C(C(=O)N1C)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2425361.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2425362.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2425364.png)

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2425367.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2425372.png)

![7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425375.png)

![N-(3-chloro-4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2425376.png)